

Electronic and optical properties of strontium fluoride

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An In-depth Technical Guide to the Electronic and Optical Properties of **Strontium Fluoride** (SrF₂)

Abstract

Strontium Fluoride (SrF₂) is an alkaline earth fluoride crystal renowned for its exceptional optical transparency across a broad spectral range, from the vacuum ultraviolet (VUV) to the mid-infrared. It possesses a large electronic band gap, low phonon energy, and serves as an excellent host material for lanthanide ions, making it a critical component in various advanced applications. This guide provides a comprehensive overview of the core electronic and optical properties of SrF₂, intended for researchers, scientists, and professionals in materials science and drug development. It details the material's structural characteristics, electronic band structure, and key optical parameters including refractive index and luminescence. Furthermore, it outlines the standard experimental methodologies for characterizing these properties and illustrates the fundamental mechanism of scintillation in doped SrF₂.

Crystal and Electronic Structure

Strontium fluoride crystallizes in the cubic fluorite structure, belonging to the Fm-3m space group.^{[1][2]} In this structure, each strontium cation (Sr²⁺) is coordinated to eight fluoride anions (F⁻), while each fluoride anion is tetrahedrally coordinated to four strontium cations.^{[1][2]} This highly symmetric arrangement results in its isotropic optical properties.

The electronic band structure of SrF₂ is characterized by a wide, indirect band gap.[3][4] The valence band is primarily formed from the 2p orbitals of fluorine ions, and the conduction band is formed by the 5s orbitals of strontium ions.[5] The large energy separation between these bands is responsible for the material's high transparency in the visible and ultraviolet regions.[6] While experimental values for the band gap are typically cited as 11.2 eV or 10.6 eV, calculations using Density Functional Theory (DFT) tend to underestimate this value significantly.[1][3][5]

Table 1: General and Electronic Properties of **Strontium Fluoride (SrF₂) **

Property	Value	References
Crystal Structure	Cubic, Fluorite (CaF ₂ type)	[7]
Space Group	Fm-3m (#225)	[1][2]
Lattice Constant (a)	~5.80 Å	[2][6]
Density	4.24 g/cm ³	[6][7]
Melting Point	1477 °C	[7]
Band Gap (Experimental)	10.6 - 11.2 eV	[5]
Band Gap Type	Indirect	[3][4]
Dielectric Constant	7.69 (@ 2 MHz)	[7][8][9]

Optical Properties

Transparency and Refractive Index

SrF₂ is transparent over an exceptionally wide range of wavelengths, from the vacuum ultraviolet (150 nm) to the infrared (11 μm).[2][6] This broad transmission window makes it suitable for manufacturing optical components like lenses, prisms, and windows for use across the UV, visible, and IR spectra.[10] Its optical properties are generally intermediate between those of calcium fluoride (CaF₂) and barium fluoride (BaF₂).[6] The refractive index is a key parameter for lens design and varies with wavelength, a phenomenon known as dispersion.

Table 2: Refractive Index of **Strontium Fluoride** (SrF₂) at Various Wavelengths

Wavelength (μm)	Refractive Index (n)	References
0.2138	Value not explicitly found	[11]
0.55	1.439	[8][12]
0.58	1.439	[6]
0.633	1.436914	[7]
5.0	< 1.40269	[8][12]
11.475	Value not explicitly found	[11]

Note: The refractive index can be precisely calculated for various wavelengths using a Sellmeier-type dispersion equation, which has been experimentally determined for SrF₂.[\[11\]](#)
[\[13\]](#)

Luminescence and Scintillation Properties

Luminescence in SrF₂ can be either intrinsic or extrinsic (impurity-activated).

- **Intrinsic Luminescence:** When undoped SrF₂ is exposed to high-energy radiation (like X-rays or gamma rays), it exhibits scintillation with a characteristic emission peak around 300 nm.
[\[14\]](#) This emission is attributed to the radiative decay of self-trapped excitons (STEs).[\[14\]](#)[\[15\]](#)
- **Extrinsic Luminescence:** The scintillation efficiency of SrF₂ can be significantly enhanced by doping it with activator ions, most notably cerium (Ce³⁺) and europium (Eu²⁺). These dopants act as luminescence centers.
 - **Cerium (Ce³⁺)-doped SrF₂:** This is a promising scintillator material with a high light yield, potentially reaching up to 34,000 photons/MeV.[\[16\]](#) The luminescence mechanism involves the efficient transfer of energy from the SrF₂ host lattice to the Ce³⁺ ions, resulting in the characteristic fast 5d → 4f emission of Ce³⁺.[\[17\]](#)[\[18\]](#)
 - **Europium (Eu²⁺)-doped SrF₂:** Doping with Eu²⁺ results in strong emission centered around 410 nm, which corresponds to the 5d–4f electronic transitions of the Eu²⁺ ion.[\[15\]](#)

Table 3: Scintillation Properties of Undoped and Doped SrF₂

Material	Primary Emission Peak(s)	Light Yield (photons/MeV)	Origin of Emission	References
Undoped SrF ₂	~300 nm	~8,900 - 16,400	Self-Trapped Exciton (STE)	[14]
SrF ₂ :Ce ³⁺ (0.3%)	~324 nm (double peak)	~13,760 (up to 34,000 potential)	5d → 4f transition in Ce ³⁺	[5][16][18]
SrF ₂ :Eu ²⁺ (0.1%)	300 nm, 410 nm	~6,100	STE and 5d → 4f transition in Eu ²⁺	[15]

Experimental Methodologies

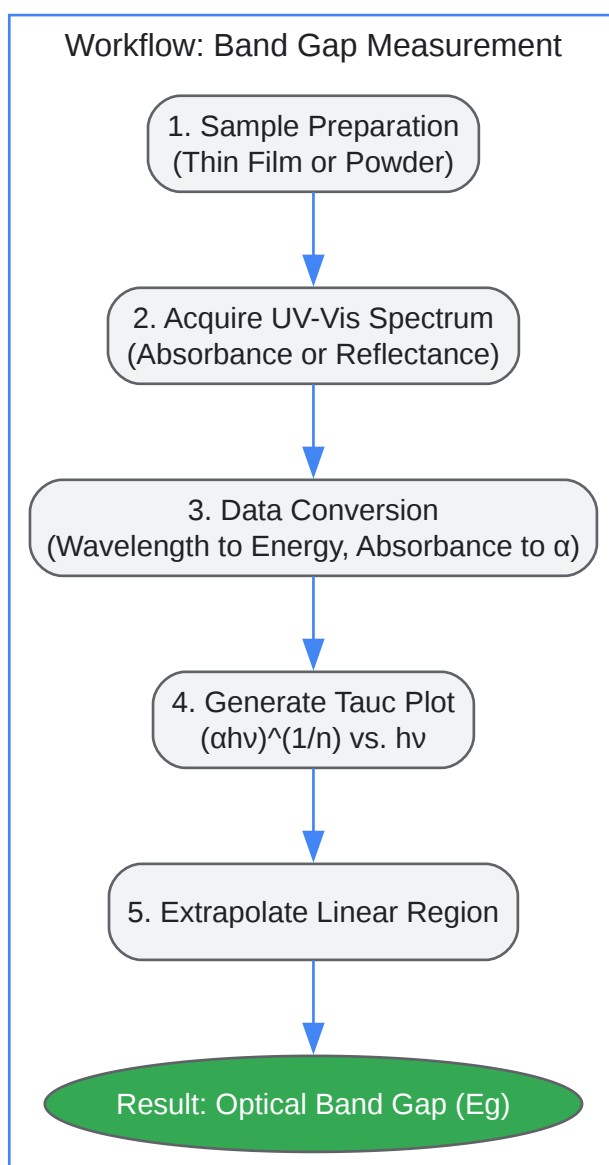
Determination of the Optical Band Gap via UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used, non-destructive technique to estimate the optical band gap of semiconductor and insulator materials.[19][20] The method is based on the principle that photons with energy greater than or equal to the band gap energy are absorbed, promoting electrons from the valence band to the conduction band.[21][22]

Experimental Protocol:

- **Sample Preparation:** Samples are typically prepared as thin films with a uniform thickness or as finely ground powders.[20] For powder samples, diffuse reflectance measurements are often employed using an integrating sphere accessory.[21][23]
- **Data Acquisition:** The absorbance or reflectance spectrum of the sample is recorded over a wide wavelength range (e.g., 200–800 nm).[20] A baseline correction is performed using a suitable reference material (e.g., polytetrafluoroethylene for reflectance).[21]
- **Data Conversion:** The measured wavelength (λ) is converted to photon energy (E) using the equation $E = hc/\lambda$. The reflectance or absorbance data is converted to the absorption coefficient (α) or a related function like the Kubelka-Munk function for diffuse reflectance.[23]

- Tauc Plot Analysis: A Tauc plot is generated by plotting $(\alpha h\nu)^{1/n}$ versus photon energy ($h\nu$). The value of 'n' depends on the nature of the electronic transition ($n=2$ for an indirect allowed transition, as is the case for SrF_2).^[19]
- Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis. The intercept on the x-axis provides the estimated value of the optical band gap (E_g).^{[20][23]}



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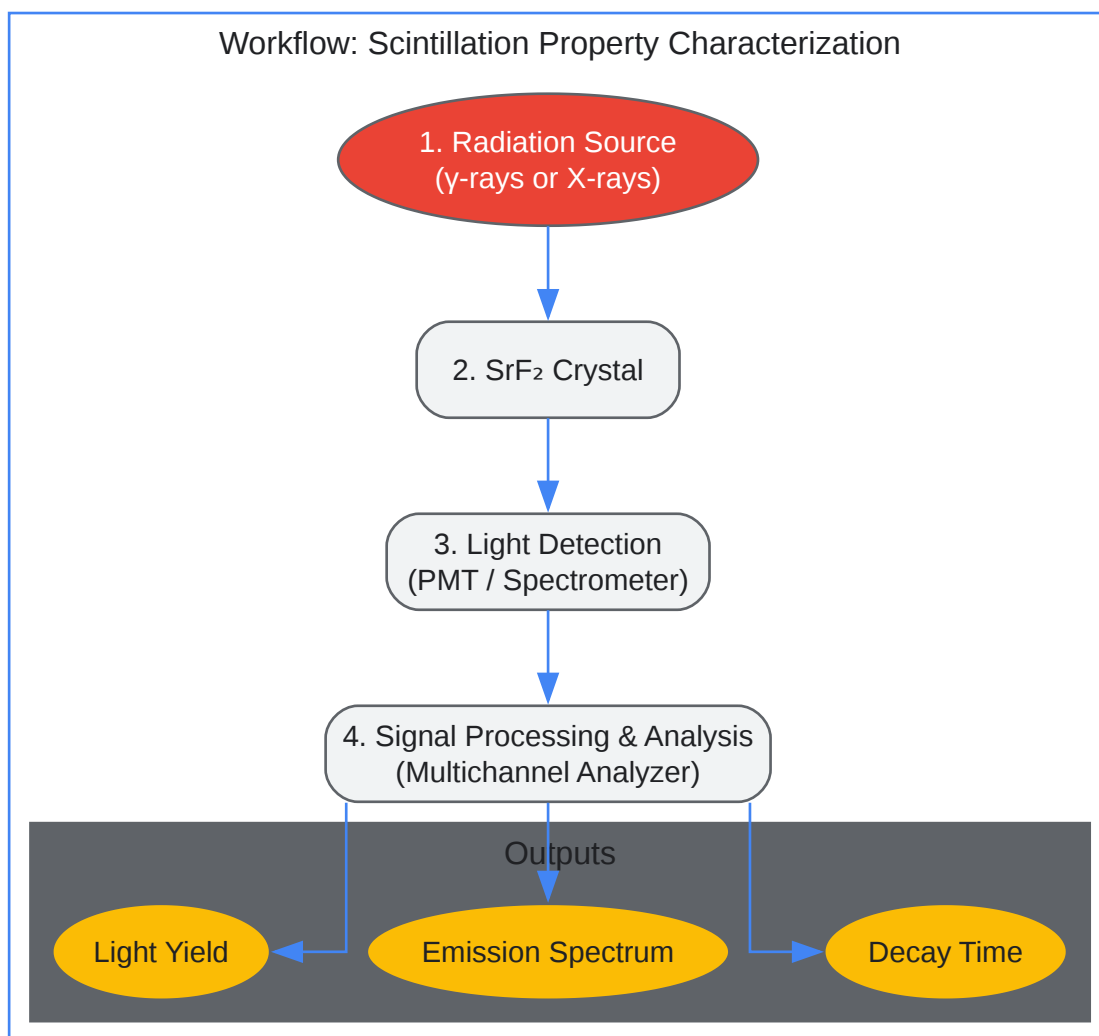
Workflow for band gap determination using UV-Vis spectroscopy.

Characterization of Scintillation Properties

The characterization of a scintillator involves measuring its light output (yield), emission spectrum, and decay time when excited by ionizing radiation.

Experimental Protocol:

- **Excitation:** The SrF_2 crystal is irradiated with a source of high-energy photons. For spectral measurements, an X-ray tube is commonly used.[\[15\]](#)[\[16\]](#) For light yield and energy resolution measurements, a radioactive gamma-ray source like ^{137}Cs or ^{57}Co is employed.[\[14\]](#)[\[15\]](#)
- **Light Collection:** The scintillation light emitted from the crystal is collected and guided, often via an optical fiber or by direct coupling to a detector.[\[15\]](#)
- **Spectral Analysis:** To measure the emission spectrum, the collected light is passed through a monochromator and detected by a charge-coupled device (CCD) or a photomultiplier tube (PMT).[\[15\]](#)
- **Light Yield Measurement:** To determine the light yield, the scintillation light is detected by a PMT coupled to the crystal. The PMT converts the light pulses into electrical signals, which are then processed by a multichannel analyzer to generate a pulse height spectrum.[\[14\]](#) The position of the full-energy photopeak in this spectrum is proportional to the light yield. The yield is often calculated relative to a standard scintillator, such as NaI:Tl .[\[14\]](#)[\[16\]](#)
- **Decay Time Measurement:** The temporal profile of the scintillation pulse is recorded to determine the decay time, which is crucial for applications requiring fast timing.



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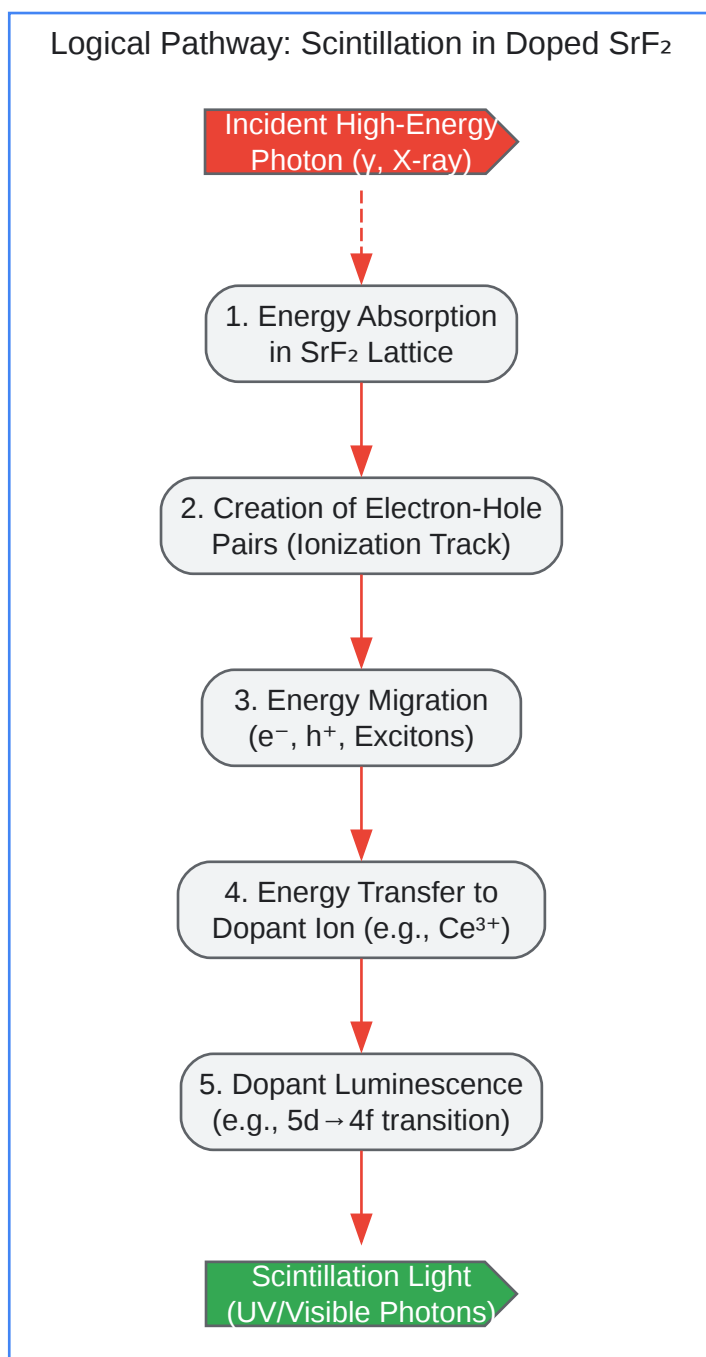
Workflow for characterizing the scintillation properties of SrF₂.

Scintillation Mechanism in Doped SrF₂

The process of scintillation in a doped crystal like SrF₂:Ce³⁺ is a multi-stage event that converts the energy of a single high-energy photon into thousands of lower-energy visible or UV photons.

- **Absorption:** An incident high-energy photon (e.g., gamma-ray) interacts with the crystal lattice, primarily through photoelectric absorption, Compton scattering, or pair production. This interaction deposits energy and creates a primary energetic electron.

- **Ionization & Thermalization:** The primary electron travels through the crystal, creating a track of secondary electrons and holes (electron-hole pairs). This cascade continues until the energy of the charge carriers is insufficient to cause further ionization. These carriers then lose the rest of their energy as heat (phonons) until they reach the bottom of the conduction band (electrons) and the top of the valence band (holes).
- **Energy Migration:** The created electrons and holes are mobile and migrate through the crystal lattice. They can form excitons (bound electron-hole pairs). In pure SrF_2 , these can become self-trapped excitons (STEs).
- **Energy Transfer to Activator:** The energy carried by the electron-hole pairs or excitons is transferred to the activator ions (e.g., Ce^{3+}) dispersed in the host lattice.
- **Luminescence:** The activator ion is excited to a higher energy state. It then rapidly de-excites by emitting a photon of a characteristic wavelength (e.g., via the $5d \rightarrow 4f$ transition in Ce^{3+}). This final step is the emission of scintillation light.



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The scintillation mechanism pathway in a doped SrF_2 crystal.

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